molecular formula C9H7BrO2 B6267982 (2E)-3-(4-bromophenyl)prop-2-enoic acid CAS No. 17916-60-8

(2E)-3-(4-bromophenyl)prop-2-enoic acid

Cat. No. B6267982
CAS RN: 17916-60-8
M. Wt: 227.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-3-(4-bromophenyl)prop-2-enoic acid” is a chemical compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05468 . It is used in pharmaceutical testing .

Scientific Research Applications

Synthesis Intermediates and Chemical Applications

One primary area of research interest involving (2E)-3-(4-bromophenyl)prop-2-enoic acid and related compounds is their utility as synthesis intermediates in the production of complex molecules. For example, Qiu et al. (2009) developed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research emphasizes the importance of this compound derivatives in facilitating the synthesis of medically relevant compounds under practical conditions, highlighting their significant role in chemical synthesis and pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).

Catalysis and Organic Transformations

Another critical application of this compound derivatives is found in the field of catalysis. Tateiwa and Uemura (1997) reviewed the use of metal cation-exchanged montmorillonite and synthetic clay for various organic syntheses, including Friedel-Crafts alkylation, rearrangement of alkyl phenyl ethers, and aromatic alkylation. These catalysts offer a green alternative to traditional synthesis methods, allowing for efficient and selective organic transformations that are essential for the development of pharmaceuticals and other complex organic molecules (Tateiwa & Uemura, 1997).

Environmental and Biotechnological Considerations

Research into the environmental fate and biotechnological applications of compounds similar to this compound is also noteworthy. Wong (2006) discussed the importance of understanding the environmental occurrence and fate of chiral emerging pollutants, which can have different toxicological effects based on their stereochemistry. This research underscores the need for comprehensive studies on the environmental impact and degradation pathways of such compounds, informing safer and more sustainable chemical practices (Wong, 2006).

Safety and Hazards

The safety and hazards of “(2E)-3-(4-bromophenyl)prop-2-enoic acid” are not clear from the available information. It’s always important to handle chemicals with appropriate safety measures .

Future Directions

The future directions for the use and study of “(2E)-3-(4-bromophenyl)prop-2-enoic acid” are not clear from the available information. It’s used in pharmaceutical testing , suggesting it may have potential applications in drug development or other areas of pharmaceutical research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-bromophenyl)prop-2-enoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include bromination, Grignard reaction, and acidification.", "Starting Materials": [ "4-bromobenzaldehyde", "ethylmagnesium bromide", "carbon dioxide", "water", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: Bromination of 4-bromobenzaldehyde using bromine and acetic acid to form 4-bromo-2-formylbromobenzene", "Step 2: Preparation of ethylmagnesium bromide by reacting ethyl bromide with magnesium metal in diethyl ether", "Step 3: Grignard reaction of 4-bromo-2-formylbromobenzene with ethylmagnesium bromide to form (2E)-3-(4-bromophenyl)prop-2-en-1-ol", "Step 4: Acidification of (2E)-3-(4-bromophenyl)prop-2-en-1-ol using carbon dioxide, water, and hydrochloric acid to form (2E)-3-(4-bromophenyl)prop-2-enoic acid", "Step 5: Purification of (2E)-3-(4-bromophenyl)prop-2-enoic acid using sodium hydroxide and magnesium sulfate" ] }

CAS RN

17916-60-8

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.